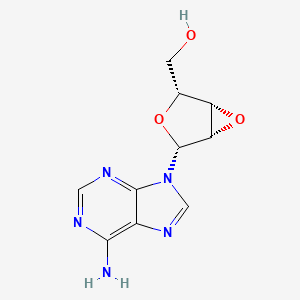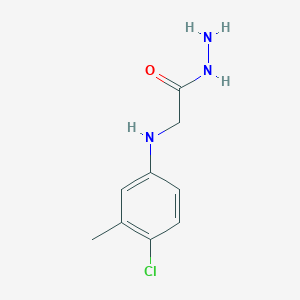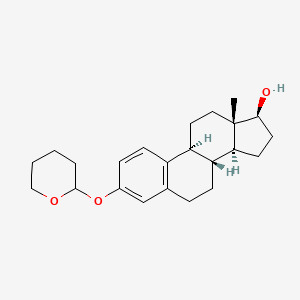
Estradiol 3-tetrahydropyranyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol 3-tetrahydropyranyl ether is a synthetic estrogen and estrogen ether. It is a derivative of estradiol, a naturally occurring hormone in the human body. This compound was developed to improve the oral activity of estradiol, making it more effective when administered orally. Although it was never marketed, it has been reported to possess significantly improved oral activity compared to estradiol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Estradiol 3-tetrahydropyranyl ether is synthesized by reacting estradiol with tetrahydropyranyl chloride in the presence of an acid catalyst. This reaction forms a protective tetrahydropyranyl group on the hydroxyl group of estradiol, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Estradiol 3-tetrahydropyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the parent alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the behavior of estrogen ethers and their reactivity.
Biology: Research has focused on its biological activity and potential as a more effective oral estrogen therapy.
Medicine: Studies have explored its antifertility activity and potential use in hormone replacement therapy.
Industry: Its improved oral activity makes it a candidate for developing new pharmaceutical formulations
Mecanismo De Acción
Estradiol 3-tetrahydropyranyl ether exerts its effects by mimicking the action of natural estrogen. It binds to estrogen receptors in various tissues, including the breast, uterus, and bone. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent physiological effects. The tetrahydropyranyl group enhances its oral bioavailability, allowing for more effective absorption and utilization in the body .
Comparación Con Compuestos Similares
Estradiol 3-tetrahydropyranyl ether is unique due to its improved oral activity compared to other estrogen derivatives. Similar compounds include:
Estradiol 17β-tetrahydropyranyl ether: Another derivative with a tetrahydropyranyl group at a different position.
Estradiol acetate: An esterified form of estradiol with improved stability and bioavailability.
Ethinylestradiol: A synthetic form of estradiol commonly used in oral contraceptives due to its high bioavailability
These compounds share similar estrogenic effects but differ in their chemical structure, stability, and bioavailability, making this compound a unique and valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
41781-86-6 |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H32O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-22,24H,2-5,7,9-13H2,1H3/t18-,19-,20+,21+,22?,23+/m1/s1 |
Clave InChI |
BOLMNLJKDBCJIB-CUFSGNDSSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




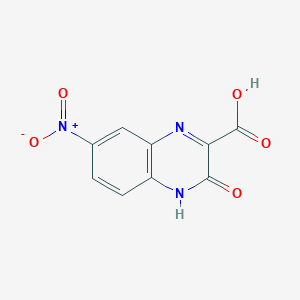

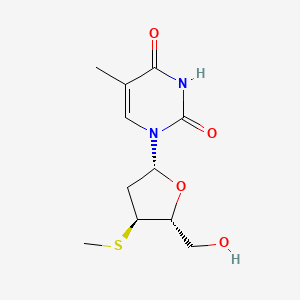
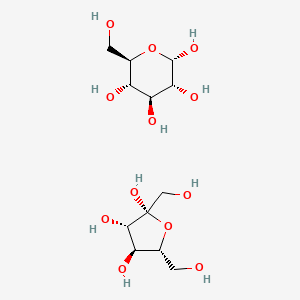

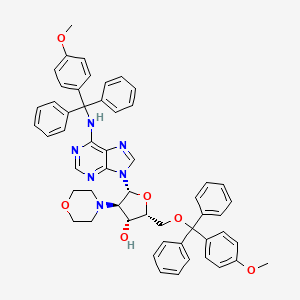
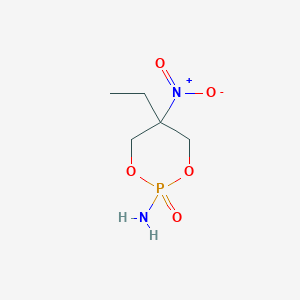
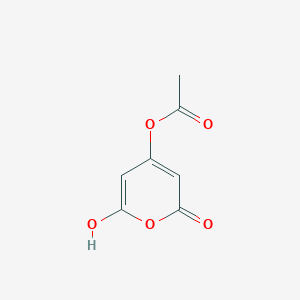

![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
